![molecular formula C8H13NO2 B061596 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 175428-79-2](/img/structure/B61596.png)
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbinaltorphimine (norBNI), is a selective kappa-opioid receptor antagonist. It has been widely used in scientific research as a tool to investigate the function and mechanisms of the kappa-opioid receptor.
Wissenschaftliche Forschungsanwendungen
NorBNI has been used extensively in scientific research as a selective kappa-opioid receptor antagonist. It has been used to investigate the function and mechanisms of the kappa-opioid receptor in various physiological processes, such as pain perception, stress response, drug addiction, and mood regulation. NorBNI has also been used to study the interaction between the kappa-opioid receptor and other neurotransmitter systems, such as the dopamine and serotonin systems.
Wirkmechanismus
NorBNI acts as a selective antagonist of the kappa-opioid receptor by binding to the receptor and blocking its activation by endogenous opioid peptides, such as dynorphins. The kappa-opioid receptor is widely distributed in the central nervous system and is involved in various physiological processes, such as pain perception, stress response, and mood regulation. By blocking the activation of the kappa-opioid receptor, norBNI can modulate these processes and provide insights into the function and mechanisms of the receptor.
Biochemical and Physiological Effects:
NorBNI has been shown to have various biochemical and physiological effects in scientific research. It has been shown to modulate pain perception, stress response, drug addiction, and mood regulation. NorBNI has also been shown to interact with other neurotransmitter systems, such as the dopamine and serotonin systems, and to modulate their function. These effects provide insights into the function and mechanisms of the kappa-opioid receptor and its interaction with other neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
NorBNI has several advantages for lab experiments. It is a selective kappa-opioid receptor antagonist, which allows for specific investigation of the function and mechanisms of the receptor. It is also stable and easy to handle, which makes it suitable for various experimental conditions. However, norBNI also has some limitations. It has a relatively low affinity for the kappa-opioid receptor, which requires high concentrations to achieve complete receptor blockade. It also has a slow onset and long duration of action, which may affect experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for the use of norBNI in scientific research. One direction is to investigate the interaction between the kappa-opioid receptor and other neurotransmitter systems in more detail, such as the glutamate and GABA systems. Another direction is to develop more potent and selective kappa-opioid receptor antagonists that can overcome the limitations of norBNI. Finally, the use of norBNI in preclinical and clinical studies may provide insights into the therapeutic potential of kappa-opioid receptor modulation in various diseases and disorders.
Synthesemethoden
The synthesis of norBNI involves several steps. The starting material is cyclohexanone, which is converted to a bicyclic intermediate through a Diels-Alder reaction with 1,3-butadiene. The intermediate is then converted to norBNI through a series of chemical reactions, including reduction, protection, and deprotection steps. The final product is obtained through purification by column chromatography.
Eigenschaften
CAS-Nummer |
175428-79-2 |
---|---|
Produktname |
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-aminobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4,9H2,(H,10,11) |
InChI-Schlüssel |
WBXOONOXOHMGQW-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1CC2N)C(=O)O |
Kanonische SMILES |
C1CC2(CC1CC2N)C(=O)O |
Synonyme |
Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.